3-Formyl-4-isopropoxyphenyl pivalate
Description
3-Formyl-4-isopropoxyphenyl pivalate is a synthetic organic compound characterized by a pivalate ester group (tert-butyl carbonate) at the phenyl ring, with a formyl (–CHO) substituent at position 3 and an isopropoxy (–OCH(CH₃)₂) group at position 4. The pivalate moiety is known to enhance metabolic stability and lipophilicity, making it a common feature in pharmaceuticals and enzyme inhibitors .
The compound’s design likely aims to balance reactivity and stability, leveraging the electron-withdrawing formyl group for electrophilic interactions and the bulky pivalate group for steric protection. Such features are critical in enzyme inhibition applications, as seen in related HNE (human neutrophil elastase) inhibitors like Sivelestat, where pivalate esters improve chemical stability and binding affinity .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3-formyl-4-propan-2-yloxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20O4/c1-10(2)18-13-7-6-12(8-11(13)9-16)19-14(17)15(3,4)5/h6-10H,1-5H3 |
InChI Key |
YXACSUVNWNRLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-isopropoxyphenyl pivalate typically involves the reaction of 3-formyl-4-isopropoxyphenylboronic acid with pivalic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium. The process involves the formation of a boronic ester intermediate, which is then converted to the final pivalate ester product through a series of steps including transmetalation and reductive elimination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-isopropoxyphenyl pivalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkoxides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Carboxy-4-isopropoxyphenyl pivalate
Reduction: 3-Hydroxymethyl-4-isopropoxyphenyl pivalate
Substitution: Various substituted phenyl pivalates depending on the nucleophile used
Scientific Research Applications
3-Formyl-4-isopropoxyphenyl pivalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formyl-4-isopropoxyphenyl pivalate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The isopropoxy and pivalate groups contribute to the compound’s stability and specificity by enhancing its binding affinity and selectivity for the target enzymes .
Comparison with Similar Compounds
Sulfonamide Analogs with Pivalate Fragments
Structural and Functional Insights
A key comparison is with sulfonamide-based HNE inhibitors, where the pivalate fragment from Sivelestat (4-(sulfamoyl)phenyl pivalate) is integrated into bicyclic scaffolds. These analogs replace the carbonyl group of the N–CO function with the pivalate group, enhancing inhibitory activity and stability . For example:
| Compound | Key Substituents | Biological Activity | Stability |
|---|---|---|---|
| Sivelestat | 4-(Sulfamoyl)phenyl pivalate | Potent HNE inhibition (IC₅₀ ~20 nM) | High metabolic stability |
| Bicyclic sulfonamide analogs | Pivalate at position 1, sulfonamide | Improved HNE inhibition vs. parent scaffolds | Enhanced chemical stability |
| 3-Formyl-4-isopropoxyphenyl pivalate | Formyl (position 3), isopropoxy (position 4) | Presumed enzyme inhibition (unreported) | Expected high stability due to pivalate |
The substitution pattern in this compound differs by prioritizing formyl and isopropoxy groups over sulfonamide moieties. This suggests a shift toward targeting enzymes sensitive to electrophilic aldehydes, such as proteases or oxidases, rather than elastases .
Steroidal Pivalate Esters
Pharmaceutical Applications
Steroidal pivalates like tixocortol pivalate and fluocortolone pivalate are designed for topical anti-inflammatory applications, where the pivalate group prolongs drug release and reduces systemic absorption . Comparatively, this compound lacks the steroidal backbone, implying distinct therapeutic targets.
| Compound | Core Structure | Function of Pivalate | Application |
|---|---|---|---|
| Tixocortol pivalate | Steroid | Enhances lipophilicity | Topical anti-inflammatory |
| This compound | Aromatic | Stabilizes ester bond; steric protection | Potential enzyme inhibition |
The absence of a steroid nucleus in this compound limits its utility in glucocorticoid pathways but expands its versatility in small-molecule inhibitor design.
Crystallographic and Stability Comparisons
Physical Properties
Crystallographic studies of pivalate-containing compounds reveal structural disorder in the pivalate ligands, necessitating advanced refinement techniques (e.g., SHELX-2016 and RIGU restraints) . For instance, in metal-pivalate complexes, the tert-butyl group exhibits conformational flexibility, which may influence solubility and crystallization behavior.
| Compound | Crystallographic Feature | Stability Implication |
|---|---|---|
| Metal-pivalate complexes | Disordered pivalate ligands | Reduced crystallinity; moderate stability |
| This compound | Not reported | Likely higher stability due to aromatic rigidity |
The aromatic phenyl ring in this compound may mitigate pivalate disorder, enhancing thermal and chemical stability compared to aliphatic or metal-coordinated analogs .
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